3-methylbut-2-enyl 3-oxobutanoate

Description

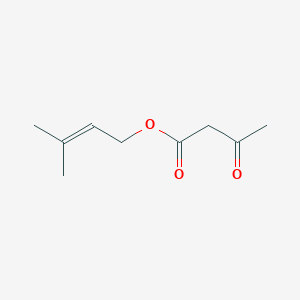

Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-2-enyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-7(2)4-5-12-9(11)6-8(3)10/h4H,5-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIAQCZAVCBIHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400263 | |

| Record name | 3-Methylbut-2-en-1-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21597-32-0 | |

| Record name | 3-Methylbut-2-en-1-yl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylbut 2 Enyl 3 Oxobutanoate

Chemical Synthesis Approaches

The synthesis of 3-methylbut-2-enyl 3-oxobutanoate can be achieved through several strategic pathways. These methods primarily involve the formation of an ester linkage between a prenyl group and an acetoacetate (B1235776) backbone.

Esterification Reactions Involving 3-methylbut-2-en-1-ol (Prenyl Alcohol) and Acetoacetic Acid Derivatives

A direct and conventional method for synthesizing 3-methylbut-2-enyl 3-oxobutanoate is through the esterification of 3-methylbut-2-en-1-ol (prenyl alcohol) with acetoacetic acid or its derivatives. This approach hinges on the formation of an ester bond between the alcohol's hydroxyl group and the carboxylic acid group of the acetoacetate moiety.

One common industrial method for ester production is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. nih.gov However, this process often requires high energy input and can generate hazardous waste. nih.gov More contemporary and milder methods often employ coupling agents. For instance, N,N'-Dicyclohexylcarbodiimide (DCC) is a reagent used to facilitate the esterification of phenolic acids with terpenoid alcohols, a reaction class to which the synthesis of 3-methylbut-2-enyl 3-oxobutanoate belongs. nih.gov In this type of reaction, DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. nih.gov

| Reactants | Reagent/Catalyst | Product | Key Features |

| Prenyl alcohol, Acetoacetic acid | Acid catalyst (e.g., H₂SO₄) | 3-methylbut-2-enyl 3-oxobutanoate | Fischer-Speier esterification; may require high temperatures. nih.gov |

| Prenyl alcohol, Acetoacetic acid | N,N'-Dicyclohexylcarbodiimide (DCC) | 3-methylbut-2-enyl 3-oxobutanoate | Milder reaction conditions; DCC facilitates the coupling. nih.gov |

Acetoacetic Ester Synthesis and β-Ketoester Alkylation Strategies

The acetoacetic ester synthesis is a versatile and widely used method for preparing ketones, and it can be adapted to synthesize 3-methylbut-2-enyl 3-oxobutanoate. askthenerd.comlibretexts.org This synthetic route involves the alkylation of an enolate derived from a β-ketoester, followed by hydrolysis and decarboxylation. orgoreview.comlibretexts.org

Ethyl 3-oxobutanoate, commonly known as ethyl acetoacetate, is a key starting material in the acetoacetic ester synthesis. libretexts.orglibretexts.orglibretexts.org The α-hydrogens of ethyl acetoacetate are particularly acidic (pKa ≈ 10-11) due to their position between two carbonyl groups, which allows for easy deprotonation to form a stabilized enolate. askthenerd.comlibretexts.orgopenochem.org

The synthesis proceeds through the following steps:

Enolate Formation: Ethyl acetoacetate is treated with a suitable base, such as sodium ethoxide, to generate the corresponding enolate ion. askthenerd.comlibretexts.orgopenochem.org The use of an alkoxide base that matches the ester's alkyl group prevents unwanted transesterification reactions. openochem.org

Alkylation: The enolate anion, a potent nucleophile, is then reacted with an appropriate alkyl halide in an SN2 reaction. askthenerd.comlibretexts.orgopenochem.org For the synthesis of the target molecule, a prenyl halide (e.g., prenyl bromide) would be used as the alkylating agent. This step introduces the 3-methylbut-2-enyl group at the α-carbon of the ethyl acetoacetate. The constraints of SN2 reactions apply, meaning primary and methyl halides, especially allylic ones, are preferred. libretexts.org

Hydrolysis and Decarboxylation: The resulting α-prenylated β-ketoester can then be hydrolyzed under acidic conditions (e.g., aqueous HCl or H₂SO₄) and heated. libretexts.orglibretexts.org This sequence first converts the ester to a β-keto acid, which is unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final product, a methyl ketone. askthenerd.comlibretexts.orglibretexts.org In this specific synthesis, however, the goal is the ester itself, so the final hydrolysis and decarboxylation to a ketone would be omitted. The alkylated product, ethyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoate, would be an intermediate, and a subsequent transesterification or modification would be needed to obtain 3-methylbut-2-enyl 3-oxobutanoate.

A more direct approach within the acetoacetic ester synthesis framework would involve alkylating with a species that already contains the desired ester functionality, though this is less conventional. The primary utility of this method is the formation of the C-C bond between the acetoacetate moiety and the prenyl group.

| Step | Description | Reagents |

| 1. Enolate Formation | Deprotonation of ethyl acetoacetate at the α-carbon. askthenerd.comopenochem.org | Sodium ethoxide (NaOEt) in ethanol. askthenerd.com |

| 2. Alkylation | Nucleophilic attack of the enolate on a prenyl halide. askthenerd.comopenochem.org | Prenyl bromide (CH₃)₂C=CHCH₂Br. libretexts.org |

| 3. Product | The resulting α-alkylated β-ketoester. | Ethyl 2-(3-methylbut-2-en-1-yl)-3-oxobutanoate. |

A variation of the acetoacetic ester synthesis involves the formation of a dianion from acetoacetic ester. This allows for selective alkylation at different positions. The α-hydrogens are more acidic and are deprotonated first. Using a stronger base can deprotonate the γ-carbon (the methyl group at the other end), creating a dianion.

Alkylation of the dianion derived from acetoacetic ester has been described as a synthetic route for intermediates in steroid synthesis. nih.gov This methodology allows for the formation of a carbon-carbon bond at the terminal methyl group of the acetoacetate. While this specific application was for steroid synthesis, the principle of dianion alkylation demonstrates the versatility of acetoacetic ester as a building block and could potentially be adapted for the synthesis of various substituted β-ketoesters. nih.gov

Synthetic Routes to the 3-methylbut-2-enyl (Prenyl) Moiety

The prenyl group is a common structural motif in natural products, and its synthesis is a critical aspect of preparing 3-methylbut-2-enyl 3-oxobutanoate. proquest.com Prenyl alcohol and its derivatives are the immediate precursors for introducing this moiety.

The synthesis of prenyl alcohol (3-methyl-2-buten-1-ol) can be achieved from readily available starting materials like isoprene (B109036) (2-methyl-1,3-butadiene). google.comatlantis-press.com One method involves the chlorination of isoprene with concentrated hydrochloric acid, followed by esterification and saponification to yield prenyl alcohol, with total yields reaching up to 84.39% under optimized conditions. atlantis-press.com Another approach involves the dropwise addition of isoprene to a carboxylic acid with a pKa greater than 10⁻⁴, such as dichloroacetic acid, to form a prenyl ester, which can then be hydrolyzed to prenyl alcohol. google.com The use of a catalyst, like a sodium or potassium salt of the carboxylic acid, can improve the yield of the ester formation. google.com

Advanced methods focus on the regioselective and stereoselective synthesis of prenyl derivatives. For example, palladium-catalyzed regioselective arylation of prenyl electrophiles has been developed. proquest.com In these reactions, prenyl alcohol can serve as an ideal electrophile. proquest.com The choice of ligand is crucial for controlling the regioselectivity; for instance, SPhos favors the branched product (γ-substitution), while XPhos favors the linear product (α-substitution). proquest.com

Furthermore, stereoselective synthesis of alcohol derivatives, including those with benzylic structures, has been achieved through co-catalyzed asymmetric substitution reactions, highlighting the potential for precise control over the stereochemistry of complex molecules. nih.gov While not directly on prenyl alcohol, these principles of stereodivergent and stereoselective synthesis are applicable to the preparation of chiral prenyl derivatives. nih.govelsevierpure.com

| Starting Material | Method | Product | Key Features |

| Isoprene | Chlorination, esterification, saponification | Prenyl alcohol | High yield (up to 84.39%). atlantis-press.com |

| Isoprene | Addition to dichloroacetic acid | Prenyl dichloroacetate (B87207) | Can be hydrolyzed to prenyl alcohol. google.com |

| Prenyl alcohol | Palladium-catalyzed arylation | Aryl-substituted prenyl compounds | Regioselectivity controlled by ligand choice. proquest.com |

Precursor Transformations for Prenyl Chain Construction

The construction of the prenyl (3-methylbut-2-enyl) chain is a critical step in the synthesis of 3-methylbut-2-enyl 3-oxobutanoate. This process often involves the transformation of readily available precursors. One common strategy involves the reaction of isoprene with an appropriate acid, such as dichloroacetic acid, in the presence of a catalyst like sodium dichloroacetate to form a prenyl ester. researchgate.net This ester can then be saponified to yield prenyl alcohol. researchgate.netgoogle.com The resulting prenyl alcohol is a key intermediate that can be subsequently esterified with a derivative of 3-oxobutanoic acid.

Another approach to constructing the prenyl moiety involves the use of methyl butenol (B1619263). Through a process of heterogeneous isomerization under alkaline conditions, often using a palladium/carbon catalyst, methyl butenol can be converted to prenyl alcohol. researchgate.net This method highlights the importance of catalytic systems in achieving the desired molecular architecture from simple starting materials.

The final step in the synthesis of the target compound involves the esterification of prenyl alcohol with a suitable acetoacetylating agent. A common precursor for the acetoacetate portion is ethyl acetoacetate. researchgate.nettcd.ie The alkylation of the enolate anion of a β-ketoester like ethyl 3-oxobutanoate is a well-established method for forming carbon-carbon bonds. tcd.ie In a typical procedure, a base such as sodium ethoxide is used to deprotonate the β-ketoester, generating a stabilized enolate anion. tcd.ie This anion then acts as a nucleophile, reacting with a prenyl halide (e.g., prenyl chloride) to form the desired 3-methylbut-2-enyl 3-oxobutanoate.

Enzymatic and Biocatalytic Synthesis Strategies

Enzymatic and biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis for producing esters like 3-methylbut-2-enyl 3-oxobutanoate. These methods often operate under milder conditions and can lead to products with high purity. ulpgc.es

Transesterification Processes Catalyzed by Lipases and Esterases for Acetoacetate Esters

Lipases and esterases are widely employed as biocatalysts for the synthesis of various esters, including acetoacetates, through transesterification. electronicsandbooks.comresearchgate.net This process involves the transfer of an acyl group from an existing ester to an alcohol. For the synthesis of acetoacetate esters, a common approach is the transesterification of a simple alkyl acetoacetate, such as methyl acetoacetate or ethyl acetoacetate, with the desired alcohol. electronicsandbooks.com This method is often preferred over direct esterification with acetoacetic acid due to the instability of the acid. electronicsandbooks.com

Immobilized lipases are particularly popular catalysts for these reactions, with Novozym 435 (lipase B from Candida antarctica) being one of the most frequently used due to its high activity and stability. electronicsandbooks.comscirp.org The reaction mechanism for lipase-catalyzed transesterification is often described by a Ping-Pong Bi-Bi mechanism. electronicsandbooks.comnih.gov In this mechanism, the first substrate (the acetoacetate ester) binds to the enzyme, and an acyl-enzyme intermediate is formed with the release of the first product (the original alcohol). The second substrate (the new alcohol, in this case, prenyl alcohol) then binds to the acyl-enzyme intermediate, leading to the formation of the final ester product and regeneration of the free enzyme. electronicsandbooks.com

Optimization of Enzyme Catalysis Conditions in Non-Aqueous Systems

The efficiency of lipase-catalyzed transesterification in non-aqueous (solvent-free) systems is influenced by several parameters, including temperature, enzyme loading, and the molar ratio of substrates. ulpgc.esscirp.org Optimizing these conditions is crucial for maximizing the conversion and yield of the desired ester.

Temperature: Increasing the reaction temperature generally enhances the collision frequency between enzyme and substrate molecules, leading to a higher reaction rate. scirp.org However, excessively high temperatures can cause enzyme denaturation and reduce activity. mdpi.com The optimal temperature for lipase-catalyzed reactions is typically in the range of 30-70 °C. ulpgc.esmdpi.com

Enzyme Loading: The concentration of the enzyme directly impacts the number of available active sites. scirp.org An increase in enzyme loading usually results in a higher conversion rate up to a certain point, after which the increase may become less significant. scirp.org

Molar Ratio of Substrates: The ratio of the acyl donor (e.g., ethyl acetoacetate) to the acyl acceptor (e.g., prenyl alcohol) can significantly affect the reaction equilibrium. Using an excess of one substrate can drive the reaction towards product formation. scirp.org However, very high concentrations of a substrate, particularly the alcohol, can sometimes lead to enzyme inhibition. scirp.orgnih.gov

The use of solvent-free systems is gaining traction as it increases the volumetric productivity of the process and simplifies downstream purification. ulpgc.es Statistical methods like Response Surface Methodology (RSM) are often employed to systematically study the combined effects of these parameters and identify the optimal conditions for the synthesis. scirp.orgmdpi.com

Table 1: Optimization of Parameters for Enzymatic Ester Synthesis

| Parameter | General Trend | Optimal Range/Observation | Source |

|---|---|---|---|

| Temperature | Increases reaction rate up to a point, then denaturation occurs. | 30-70 °C is typical for many lipases. | ulpgc.esmdpi.com |

| Enzyme Loading | Higher loading increases the number of active sites, boosting conversion. | 1% to 3% (w/w) has shown significant increases in conversion. | scirp.org |

| Molar Ratio (Acyl Donor:Alcohol) | Excess of one substrate can drive the reaction forward. | High alcohol concentrations can sometimes cause inhibition. | scirp.orgnih.gov |

| Solvent | Non-aqueous or solvent-free systems are preferred for synthesis. | Solvent-free systems increase productivity and simplify purification. | ulpgc.es |

Substrate Scope and Selectivity in Biocatalytic Ester Formation

Lipases and esterases exhibit a broad substrate scope, meaning they can catalyze reactions with a wide variety of alcohols and acyl donors. researchgate.netresearchgate.net This versatility allows for the synthesis of a diverse range of esters. However, these enzymes also display remarkable selectivity, including chemoselectivity, regioselectivity, and enantioselectivity. researchgate.net

In the context of producing 3-methylbut-2-enyl 3-oxobutanoate, the lipase (B570770) must accept prenyl alcohol as the acyl acceptor. Lipases are known to act on a variety of primary and secondary alcohols. The selectivity of a lipase can also be influenced by the acyl donor. For instance, some esterases show a preference for short-chain acyl groups. nih.gov

Regioselectivity is particularly important when dealing with polyfunctional molecules. For example, in the acylation of a molecule with multiple hydroxyl groups, a lipase can selectively acylate one specific hydroxyl group over others. mdpi.comunife.it This is a significant advantage over many chemical methods which may require complex protection and deprotection steps. The enantioselectivity of lipases is also a key feature, allowing for the resolution of racemic mixtures or the synthesis of enantiomerically pure compounds. nih.govnih.gov

Whole-Cell Biotransformations for Analogous Prenyl Ester Production

Whole-cell biotransformations offer a powerful alternative to using isolated enzymes for producing valuable chemicals. researchgate.net In this approach, entire microbial cells (such as bacteria, yeast, or fungi) are used as biocatalysts. researchgate.net A key advantage of whole-cell systems is that they contain the necessary enzymes and cofactors for multi-step reaction cascades, eliminating the need for costly enzyme purification and cofactor addition. researchgate.net

For the production of prenyl ester analogues, a whole-cell system could be engineered to perform both the synthesis of a desired acid and its subsequent esterification with prenyl alcohol. For example, E. coli has been engineered to produce mono-ethyl dicarboxylic acids from fatty acids by combining ester synthesis with ω-oxidation pathways. nih.gov This demonstrates the potential for creating novel biosynthetic routes within a single microbial host.

The biotransformation of prenyl alcohol itself has been demonstrated using plant cell cultures, which can oxidize the alcohol to the corresponding aldehyde or acid. researchgate.net While this is an oxidation reaction, it highlights the capability of whole-cell systems to act on prenyl substrates. Similarly, yeast cells are used in the biotransformation of benzaldehyde (B42025) and pyruvate (B1213749) to produce phenylacetylcarbinol, a precursor for pharmaceuticals. nih.gov This process relies on the intracellular pyruvate decarboxylase enzyme. nih.gov Such systems could potentially be adapted for the synthesis of acetoacetate-derived compounds and their subsequent esterification.

Chemoenzymatic Pathways for Hybrid Synthetic Routes

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective reaction pathways. nih.govd-nb.info This hybrid approach is particularly useful when a multi-step synthesis involves transformations that are either difficult to achieve enzymatically or inefficient by chemical means alone.

A chemoenzymatic route to 3-methylbut-2-enyl 3-oxobutanoate could involve the chemical synthesis of one of the precursors, followed by an enzymatic esterification step. For instance, prenyl alcohol can be synthesized chemically from isoprene, and then enzymatically esterified with an acetoacetate derivative using a lipase. google.com This leverages the high selectivity and mild reaction conditions of the enzymatic step to produce the final product with high purity.

Conversely, an enzymatic reaction could be used to generate a chiral intermediate, which is then further transformed using chemical methods. For example, the regio- and stereoselective oxidation of a prochiral diol can be achieved using whole-cell biocatalysis to produce a chiral hydroxy acid. d-nb.info This intermediate can then be subjected to further chemical transformations. Recently, a chemoenzymatic strategy was developed for the synthesis of acetoacetate-ursodeoxycholic acid hybrids, where an enzymatic transesterification was used for regioselective acylation, and a thermal condensation was used for the bis-acylation. mdpi.comunife.it This highlights the flexibility of combining different catalytic methods to achieve specific synthetic goals. mdpi.com The use of aromatic prenyltransferases in the chemoenzymatic synthesis of various prenylated compounds further illustrates the power of this approach in creating structural diversity. researchgate.net

Advanced Analytical Methodologies for Structural and Mechanistic Investigations

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-methylbut-2-enyl 3-oxobutanoate, enabling its separation from reactants, byproducts, and other matrix components.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 3-methylbut-2-enyl 3-oxobutanoate and for resolving its potential stereoisomers. Given the presence of a chiral center that can arise from its synthesis or enzymatic conversion, chiral HPLC methods are particularly relevant. The separation is typically achieved on a chiral stationary phase (CSP), such as a Chiralpak column. nih.gov

The method's effectiveness relies on the differential interaction of isomers with the CSP, leading to different retention times and allowing for their individual quantification. For instance, a method developed for the analogous compound, 2-benzamidomethyl-3-oxobutanoate, successfully separated its isomers within 12 minutes on a Chiralpak AY-H column. nih.gov A similar approach can be optimized for 3-methylbut-2-enyl 3-oxobutanoate. Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Chiral Separation

| Parameter | Value |

| Column | Chiralpak AY-H (or similar) |

| Mobile Phase | Hexane/Isopropanol Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Hypothetical R-isomer tR | 8.5 min |

| Hypothetical S-isomer tR | 10.2 min |

This table is illustrative and specific parameters would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for the qualitative and quantitative analysis of volatile compounds like 3-methylbut-2-enyl 3-oxobutanoate. jocpr.com In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in a capillary column. scholarsresearchlibrary.com The separated components then enter the mass spectrometer, where they are ionized and fragmented.

Qualitative analysis is achieved by comparing the resulting mass spectrum—a unique fragmentation pattern or "fingerprint"—to spectral libraries like the National Institute of Standards and Technology (NIST) database. scholarsresearchlibrary.com The parent ion peak and fragmentation pattern confirm the compound's identity. Quantitative analysis is performed by measuring the area of the chromatographic peak, which is proportional to the amount of the compound present. jocpr.com

Table 2: Example GC-MS Data for Compound Identification

| Retention Time (min) | Major m/z Fragments | Compound Identification |

| 12.5 | 43, 69, 85, 115, 156 | 3-methylbut-2-enyl 3-oxobutanoate |

Note: The m/z fragments are hypothetical and based on the expected structure.

Advanced Purification and Isolation Strategies

Obtaining high-purity 3-methylbut-2-enyl 3-oxobutanoate for structural elucidation or as an analytical standard requires effective purification methods.

Column Chromatography : This is a standard and versatile technique for purifying and isolating compounds from a mixture. For 3-methylbut-2-enyl 3-oxobutanoate, a silica (B1680970) gel column is typically used, with a solvent system of varying polarity (e.g., a hexane-ethyl acetate (B1210297) gradient) to elute the compound, separating it from impurities with different polarities.

Kugelrohr Distillation : The Kugelrohr is a short-path vacuum distillation apparatus ideal for purifying small quantities of thermally sensitive or high-boiling-point liquids. This method is advantageous as it minimizes the distance the distillate travels, reducing loss and thermal decomposition, making it suitable for the purification of 3-methylbut-2-enyl 3-oxobutanoate.

Spectroscopic and Spectrometric Approaches for Elucidating Reaction Intermediates and Enzyme-Substrate Complexes

Understanding the formation and biological activity of 3-methylbut-2-enyl 3-oxobutanoate involves studying transient species like reaction intermediates and enzyme-substrate complexes. researchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are key to identifying the structure of intermediates formed during a chemical reaction. researchgate.net Real-time monitoring can track the disappearance of reactants and the appearance of products and transient species. nih.gov

For investigating enzyme-substrate interactions, native mass spectrometry has emerged as a powerful technique. nih.gov It allows for the study of non-covalent protein-ligand complexes in the gas phase. This approach could be used to observe the binding of 3-methylbut-2-enyl 3-oxobutanoate to its target enzyme. For example, studies on the enzyme IspH, which acts on the structurally related (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (B83284), have utilized advanced spectroscopic techniques to investigate inhibitor binding and the enzyme's mechanism. dntb.gov.ua By using a substrate analog, a stable enzyme-substrate complex can be created and analyzed by native MS to identify the interacting partners from a complex cellular environment. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic reactivity of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Detailed research findings from quantum chemical calculations on related oxobutanoate and acrylate compounds have revealed significant insights into their electronic properties. For instance, studies on compounds like (E)-Methyl 2-anilinomethylene-3-oxobutanoate have utilized DFT to analyze electron transfer within the molecule using Natural Bond Orbital (NBO) analysis. researchgate.netnih.gov Such analyses can reveal hyperconjugative interactions and deviations from ideal molecular geometry. researchgate.net Similar approaches applied to 3-methylbut-2-enyl 3-oxobutanoate would allow for the prediction of its dipole moment, which is influenced by the spatial arrangement of its atoms and electrostatic interactions. researchgate.netnih.gov

Table 1: Hypothetical Quantum Chemical Properties of 3-methylbut-2-enyl 3-oxobutanoate

| Property | Calculated Value | Method |

| Dipole Moment | 2.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-31G |

| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-31G |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. d-nb.info These simulations can provide detailed insights into the conformational landscape of a molecule and its interactions with other molecules, such as proteins or other ligands. d-nb.infomdpi.com

For 3-methylbut-2-enyl 3-oxobutanoate, MD simulations would be invaluable for exploring its conformational flexibility. The molecule possesses several rotatable bonds, and MD simulations can map the potential energy surface to identify low-energy, stable conformations. d-nb.info This is crucial for understanding how the molecule might adapt its shape to fit into the active site of an enzyme. While direct MD simulation data for this specific compound is not available, the methodology is well-established for a wide range of organic molecules. d-nb.infomdpi.com

In the context of ligand binding, MD simulations can be used to study the process of a ligand associating with a receptor. nih.govresearchgate.net Techniques like Ligand Gaussian accelerated Molecular Dynamics (LiGaMD) have been developed to efficiently capture repetitive ligand dissociation and binding events, allowing for the calculation of binding kinetics and thermodynamics. nih.gov The stability of a ligand-protein complex can be assessed by monitoring metrics such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of a simulation. mdpi.com

Table 2: Hypothetical Conformational Dihedral Angles and Energies for 3-methylbut-2-enyl 3-oxobutanoate

| Conformer | Dihedral Angle 1 (O-C-C-O) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| 1 | 178° | 175° | 0.0 |

| 2 | 65° | 172° | 1.2 |

| 3 | -70° | 60° | 2.5 |

Ligand-Enzyme Interaction Modeling and Molecular Docking for Enzymatic Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein. nih.govnih.gov

In the case of 3-methylbut-2-enyl 3-oxobutanoate, molecular docking could be employed to investigate its potential interactions with various enzymes. For example, enzymes involved in isoprenoid biosynthesis, which utilize structurally similar prenyl diphosphates, could be potential targets. nih.govresearchgate.net A relevant example is the enzyme 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (HDR), which is the terminal enzyme in the methylerythritol phosphate (B84403) (MEP) pathway. nih.gov Docking studies of related molecules with HDR could provide insights into the binding mechanisms. nih.gov

The docking process involves sampling different conformations of the ligand within the enzyme's active site and then using a scoring function to estimate the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-enzyme complex. mdpi.com This information is crucial for understanding the enzymatic mechanism at a molecular level. nih.gov

Table 3: Hypothetical Docking Results of 3-methylbut-2-enyl 3-oxobutanoate with a Putative Enzyme

| Enzyme Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Isoprenoid Synthase | -7.5 | Tyr120, Phe234, Arg301 |

| Acyl-CoA Synthetase | -6.8 | Ser88, Leu150, Val205 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-based descriptors of a set of compounds with a particular property of interest. These models can then be used to predict the properties of new or untested compounds.

While no specific QSPR models for 3-methylbut-2-enyl 3-oxobutanoate were identified in the provided search results, the methodology is broadly applicable. For instance, QSPR models could be developed to predict various physicochemical properties such as boiling point, vapor pressure, and solubility based on a dataset of related esters and ketones. The models are built using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

The descriptors used in QSPR models can be derived from the molecular structure and can be constitutional, topological, geometrical, or quantum-chemical in nature. For example, descriptors could include molecular weight, number of rotatable bonds, solvent-accessible surface area, and calculated electronic properties like HOMO and LUMO energies. A well-validated QSPR model could then be used to predict the chemical behavior of 3-methylbut-2-enyl 3-oxobutanoate without the need for experimental measurements.

Table 4: Hypothetical QSPR Model for Predicting a Physicochemical Property of Esters

| Property Predicted | Model Equation | R² | Q² |

| Boiling Point (°C) | BP = 1.2MW + 5.5N_rot - 0.8*LogP + 50.3 | 0.92 | 0.85 |

Q & A

Q. What are the optimized methods for synthesizing 3-methylbut-2-enyl 3-oxobutanoate, and how can reaction yields be maximized?

Methodological Answer: The synthesis of β-keto esters like 3-methylbut-2-enyl 3-oxobutanoate can be optimized using solvent-free trans-esterification. For example, reactions involving β-keto esters (e.g., cinnamyl 3-oxobutanoate) achieved yields of 89–93% under microwave irradiation or thermal conditions without solvents . Key steps include:

- Catalyst Selection : Use potassium tert-butoxide or similar bases to enhance nucleophilic substitution.

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or gas chromatography (GC) to optimize reaction time.

- Purification : Employ fractional distillation or column chromatography to isolate the product.

Reference GC-MS data from NIST (e.g., retention indices and fragmentation patterns) can validate purity .

Q. What analytical techniques are most reliable for characterizing 3-methylbut-2-enyl 3-oxobutanoate?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- IR Spectroscopy : Identify carbonyl stretches (C=O) near 1740–1720 cm⁻¹ and ester C-O bonds at 1250–1050 cm⁻¹ .

- NMR Spectroscopy : Use ¹H NMR to confirm ester methyl groups (δ 3.6–3.8 ppm) and α,β-unsaturated ketone protons (δ 5.5–6.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 190–210 ppm) .

- GC-MS : Compare retention times and mass spectra with NIST reference data for structural confirmation .

Q. How can researchers ensure the stability of 3-methylbut-2-enyl 3-oxobutanoate during storage?

Methodological Answer: Stability is influenced by storage conditions:

- Temperature : Store at –20°C in amber vials to prevent thermal degradation or photoisomerization.

- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group.

- Solvent Selection : Dissolve in anhydrous dichloromethane or hexane to minimize reactivity.

Pre- and post-storage GC-MS analyses can quantify degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-methylbut-2-enyl 3-oxobutanoate in nucleophilic substitutions?

Methodological Answer: The α,β-unsaturated ketone moiety acts as an electrophilic site. Mechanistic studies on similar compounds (e.g., cyclopentyl 3-oxobutanoate) show:

- Enolate Formation : Deprotonation at the α-carbon generates a nucleophilic enolate, which participates in Sₙ2 reactions with alkyl halides .

- Conjugation Effects : The conjugated system stabilizes transition states, accelerating reactions like Michael additions.

Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can elucidate reaction pathways .

Q. How can contradictions in reported spectroscopic data for 3-methylbut-2-enyl 3-oxobutanoate be resolved?

Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or impurities. To resolve these:

- Standardized Conditions : Re-run spectra in deuterated chloroform (CDCl₃) or DMSO-d₆ with internal standards (e.g., TMS).

- High-Resolution MS : Confirm molecular formula to rule out isomeric impurities.

- Cross-Validation : Compare data with structurally analogous β-keto esters (e.g., ethyl 3-oxobutanoate derivatives) .

Q. What computational strategies predict the biological interactions of 3-methylbut-2-enyl 3-oxobutanoate?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., acetylcholinesterase or cytochrome P450). Focus on the β-keto ester group’s hydrogen-bonding potential .

- QSAR Models : Correlate electronic parameters (e.g., HOMO-LUMO gaps) with bioactivity data from analogues (e.g., ethyl 2-(2-fluorobenzyl)-3-oxobutanoate) .

Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) is essential .

Q. How does the α,β-unsaturated ketone moiety influence metabolic pathway interactions?

Methodological Answer: The conjugated system may undergo enzymatic reduction or oxidation. For example:

- Reductase Activity : NADPH-dependent enzymes reduce the ketone to a secondary alcohol, as seen in ethyl 3-oxobutanoate derivatives .

- CYP450 Oxidation : The double bond could undergo epoxidation, generating reactive intermediates.

Metabolite identification via LC-MS/MS and isotopic labeling (e.g., ¹³C tracing) can map pathways .

Methodological Considerations for Data Interpretation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.